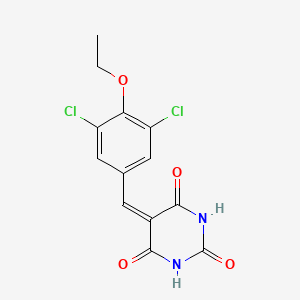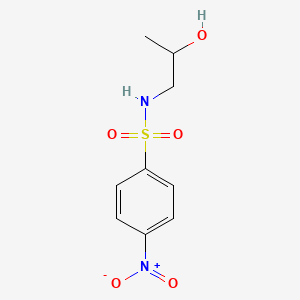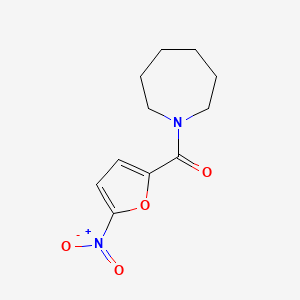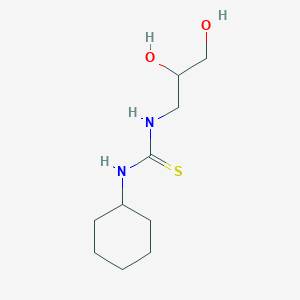
5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCEBIO and is a derivative of pyrimidine.
Mécanisme D'action
The mechanism of action of 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the activation of large-conductance, Ca2+-activated K+ (BKCa) channels. This activation leads to the hyperpolarization of the cell membrane, which results in the relaxation of smooth muscles and the dilation of blood vessels. This compound has also been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death. It has also been shown to have neuroprotective effects and to improve cognitive function. In addition, this compound has been shown to have cardioprotective effects and to reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high potency and specificity. It has also been shown to have low toxicity and to be relatively stable under physiological conditions. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to prepare solutions for experiments.
Orientations Futures
There are several future directions for the research of 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of novel derivatives of this compound with improved solubility and potency. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Finally, the mechanisms of action of this compound need to be further elucidated to better understand its biological effects.
Conclusion:
In conclusion, 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has potential applications in various fields. Its high potency and specificity make it an attractive compound for scientific research. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of 5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with barbituric acid in the presence of a base. The reaction takes place in ethanol or methanol and requires heating and stirring for several hours. The product obtained is then purified using column chromatography.
Applications De Recherche Scientifique
5-(3,5-dichloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and diabetes.
Propriétés
IUPAC Name |
5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4/c1-2-21-10-8(14)4-6(5-9(10)15)3-7-11(18)16-13(20)17-12(7)19/h3-5H,2H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJURHRFBTTXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dichloro-4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-chlorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5154481.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)
![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)


![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)